An In-Depth Technical Guide to (2S)-7-Oxoazepane-2-Carboxylic Acid: A Key Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to (2S)-7-Oxoazepane-2-Carboxylic Acid: A Key Scaffold for Modern Drug Discovery
Abstract
(2S)-7-Oxoazepane-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative featuring a seven-membered lactam (caprolactam) ring. This structure serves as a conformationally constrained scaffold, a feature of significant interest in contemporary medicinal chemistry. Its rigidified backbone allows for the precise spatial orientation of pharmacophoric elements, making it a valuable building block for designing potent and selective therapeutic agents. This guide provides a comprehensive overview of its structure, physicochemical properties, plausible synthetic strategies, and its strategic application in drug development, grounded in the principles of bioisosterism and three-dimensional chemical space exploration.
Introduction: The Significance of Constrained Scaffolds
In the drive to develop novel therapeutics with improved efficacy and safety profiles, medicinal chemists increasingly turn to strategies that move beyond traditional "flat" aromatic structures. The "Escape from Flatland" concept advocates for the incorporation of three-dimensional (3D), Fsp³-rich scaffolds to enhance compound properties such as solubility, metabolic stability, and target selectivity.[1] (2S)-7-Oxoazepane-2-carboxylic acid embodies this principle. As a cyclic amino acid, it acts as a peptidomimetic, capable of inducing specific secondary structures (e.g., turns) in peptide-based drugs or serving as a rigid core for small molecule inhibitors. Its inherent chirality and dual functionality—a reactive carboxylic acid for chain extension and a stable lactam—make it a versatile synthon for library synthesis and lead optimization.
Structural Elucidation and Physicochemical Properties
A thorough understanding of a molecule's intrinsic properties is foundational to its application. The structural and physicochemical characteristics of (2S)-7-oxoazepane-2-carboxylic acid are detailed below.
Molecular Structure and Identifiers
The molecule consists of a seven-membered azepane ring containing an amide functional group (a lactam) at position 7 and a carboxylic acid at the C2 position. The stereochemistry at the C2 carbon is designated as (S), which is crucial for stereospecific interactions with biological targets.
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IUPAC Name: (2S)-7-oxoazepane-2-carboxylic acid[2]
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Molecular Formula: C₇H₁₁NO₃[2]
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Canonical SMILES: C1CCC(=O)NC(=O)O[2]
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InChIKey: PKCIDMQPMJHMGR-YFKPBYRVSA-N[2]
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PubChem CID: 59965368[2]
Physicochemical Data
The computed physicochemical properties provide insight into the molecule's behavior in biological and chemical systems, guiding formulation, assay development, and analogue design.
| Property | Value | Source |
| Molecular Weight | 157.17 g/mol | PubChem[2] |
| Monoisotopic Mass | 157.0739 g/mol | PubChem[2] |
| XLogP3 (Lipophilicity) | -0.1 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Topological Polar Surface Area | 66.4 Ų | PubChem[2] |
Insight: The negative XLogP3 value suggests the compound is hydrophilic. A TPSA of 66.4 Ų indicates good potential for cell permeability and oral bioavailability, as it falls below the 140 Ų threshold often associated with poor absorption.
Spectroscopic Profile
While specific experimental spectra for this exact compound are not publicly available, a predictive analysis based on its functional groups provides a reliable characterization framework for researchers.
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¹H NMR Spectroscopy: The proton spectrum is expected to show a complex pattern of multiplets for the methylene protons of the azepane ring. Key diagnostic signals would include the deshielded α-proton at C2 (adjacent to the carboxylic acid) and the methylene protons adjacent to the lactam nitrogen and carbonyl group. The carboxylic acid proton would appear as a very broad singlet far downfield, typically between 10-12 ppm.[3][4]
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¹³C NMR Spectroscopy: Two carbonyl carbons would be evident: the carboxylic acid carbon (~170-180 ppm) and the lactam carbonyl carbon (~165-175 ppm). The α-carbon (C2) would appear around 50-60 ppm, with the remaining aliphatic ring carbons resonating further upfield.[3]
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Infrared (IR) Spectroscopy: The IR spectrum would be highly characteristic. A very broad O-H stretch from the carboxylic acid dimer would dominate the 2500-3300 cm⁻¹ region.[5][6][7] Two distinct C=O stretching bands would be visible: one for the carboxylic acid (~1710 cm⁻¹) and another for the seven-membered lactam (~1650-1670 cm⁻¹).[6][8]
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Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of 157.0739 Da.[2] Common fragmentation patterns would involve the loss of H₂O (18 Da), COOH (45 Da), and potentially cleavage of the lactam ring.[3]
Synthesis and Chemical Reactivity
The synthesis of chiral cyclic amino acids like (2S)-7-oxoazepane-2-carboxylic acid requires stereocontrolled methods. While a specific documented synthesis for this molecule is sparse, established organic chemistry reactions provide a clear blueprint.
Plausible Synthetic Strategies
A highly effective and logical approach is the Beckmann rearrangement of a precursor cyclohexanone derivative.[9][10][11][12] This classic reaction transforms an oxime into a lactam and is used industrially for the synthesis of caprolactam, the parent structure of our target molecule.
Causality Behind the Strategy:
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Stereochemical Control: The synthesis would begin with a chiral starting material, such as a derivative of L-glutamic acid or L-lysine, to establish the (S)-stereocenter early and carry it through the synthesis.
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Ring Formation: A Dieckmann condensation or similar intramolecular cyclization could be used to form a 6-membered keto-ester ring, which already contains the required stereocenter.
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Rearrangement: Conversion of the ketone to an oxime, followed by an acid-catalyzed Beckmann rearrangement, would expand the six-membered ring to the desired seven-membered lactam. The rearrangement is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating.[10]
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Final Deprotection: Hydrolysis of the ester group would yield the final carboxylic acid.
Chemical Reactivity
The molecule's two primary functional groups dictate its reactivity:
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Carboxylic Acid: Readily undergoes esterification or, more importantly for drug development, amide bond formation with amines using standard coupling reagents (e.g., HATU, EDC).[13][14][15] This allows for its incorporation into peptide chains or attachment to other molecular fragments.
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Lactam: The amide bond within the ring is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield the corresponding linear amino acid. The lactam carbonyl can also be reduced to a methylene group to access the corresponding azepane structure.
Applications in Drug Development
The true value of (2S)-7-oxoazepane-2-carboxylic acid lies in its application as a structural motif to solve common problems in drug discovery.
Peptidomimetics and Conformational Constraint
Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained amino acids like this one can lock the peptide backbone into a bioactive conformation, enhancing binding affinity while also protecting it from proteolytic degradation.[16][17][18] The seven-membered ring is a known inducer of β-turn and γ-turn structures, which are critical for many protein-protein interactions.
Bioisosteric Replacement and Scaffold Hopping
This scaffold can serve as a bioisostere for other cyclic systems, such as piperidines or even phenyl rings, in a process known as scaffold hopping.[1] Replacing a flexible or metabolically liable part of a drug molecule with this rigid, stable lactam can lead to significant improvements in the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Exemplary Experimental Protocol: Amide Coupling
To illustrate the utility of (2S)-7-oxoazepane-2-carboxylic acid as a building block, the following is a self-validating, field-proven protocol for coupling it to a generic primary amine (R-NH₂).
Objective: To synthesize N-alkyl-(2S)-7-oxoazepane-2-carboxamide.
Reagents:
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(2S)-7-oxoazepane-2-carboxylic acid (1.0 equiv)
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Primary amine (R-NH₂) (1.1 equiv)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[13]
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DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
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Anhydrous Dimethylformamide (DMF)
Protocol:
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Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add (2S)-7-oxoazepane-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
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Rationale: An inert atmosphere and dry glassware are critical to prevent hydrolysis of the highly reactive HATU and the activated ester intermediate.
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Dissolution: Add anhydrous DMF to dissolve the solids completely. The volume should be sufficient to maintain a stirrable solution (approx. 0.1 M concentration).
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Activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 equiv) dropwise via syringe. Stir the mixture at 0 °C for 15 minutes.
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Rationale: The base (DIPEA) deprotonates the carboxylic acid, allowing it to react with HATU to form a highly reactive OAt-active ester. Performing this step at 0 °C controls the reaction rate and minimizes potential side reactions.[13]
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-
Amine Addition: While maintaining the temperature at 0 °C, add a solution of the primary amine (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture dropwise.
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Rationale: A slight excess of the amine ensures complete consumption of the valuable activated acid. Dropwise addition controls any potential exotherm.
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Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 4-16 hours.
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Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the starting carboxylic acid.
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Rationale: The acid wash removes excess DIPEA and other basic impurities. The bicarbonate wash removes any unreacted starting acid and the HOAt byproduct. The brine wash removes residual water.
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-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.
Conclusion
(2S)-7-Oxoazepane-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its constrained seven-membered lactam structure provides a robust platform for creating molecules with enhanced 3D character, leading to improved pharmacological properties. By enabling precise control over conformation and offering a versatile handle for chemical modification, this scaffold is poised to play a continuing role in the development of next-generation therapeutics that are both potent and highly selective.
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